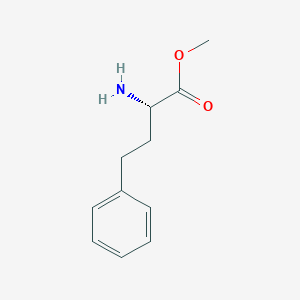

(S)-methyl 2-amino-4-phenylbutanoate

Descripción

Significance of Alpha-Amino Acid Esters in Organic Synthesis

Alpha-amino acid esters are a critically important class of organic compounds, serving as versatile building blocks in a multitude of synthetic applications. The esterification of the carboxylic acid moiety in an α-amino acid is a common modification that enhances their utility in synthesis. rsc.org These esters are valuable precursors for creating a wide array of both natural and unnatural α-amino acid derivatives, which often exhibit significant biological activities. acs.org

The presence of the ester group adjacent to the amino group makes α-imino esters, derived from α-amino acid esters, more reactive than other types of imines. acs.org This enhanced reactivity allows them to participate in a diverse range of chemical transformations, including additions of organometallic reagents, cycloadditions, and Mannich-type reactions. acs.org

Furthermore, metal complexes that incorporate α-amino acid esters as ligands are highly relevant in bioinorganic chemistry. rsc.org They are utilized in the synthesis of peptides, act as models for biological systems, and serve as frameworks for the development of new drugs. rsc.org Given that they are often derived from naturally occurring chiral sources, these metal complexes are increasingly explored as potential catalysts for environmentally friendly asymmetric syntheses. rsc.org The synthesis of alpha-amino acids is a significant area of study in organic chemistry, with numerous methods developed for their preparation. studysmarter.co.uk

Role of (S)-Methyl 2-Amino-4-phenylbutanoate as a Chiral Building Block

In the field of asymmetric synthesis, the primary goal is to produce a specific stereoisomer of a target molecule, which is crucial in areas like drug discovery where different enantiomers can have vastly different biological effects. nbinno.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a desired stereochemistry into the final product. nbinno.com Amino acids are a prominent source of such building blocks due to their natural abundance and inherent chirality. researchgate.net

This compound serves as an exemplary chiral building block. Its defined (S)-configuration at the α-carbon allows chemists to construct complex molecules with a high degree of stereochemical control. nbinno.com The reliable incorporation of this specific stereocenter is essential for creating enantiomerically pure compounds, which is a prerequisite for developing safe and effective pharmaceutical agents. nbinno.com The use of amino acids and their derivatives as chiral precursors, reagents, auxiliaries, or organocatalysts is a cornerstone strategy for accessing enantiopure target molecules for the pharmaceutical and agrochemical industries. researchgate.net

Structural Characteristics and Stereochemical Importance of this compound

The structure of this compound consists of a four-carbon butanoate chain with several key functional groups. A phenyl group is attached to the fourth carbon, a primary amino group is attached to the second (alpha) carbon, and the carboxylic acid is esterified with a methyl group.

The stereochemical importance of this compound is centered on the chiral carbon at the C2 position. In this compound, the substituents around this stereocenter are arranged in the (S)-configuration. This specific spatial arrangement is fundamental to its role in asymmetric synthesis, as it dictates the stereochemical outcome of the reactions in which it participates. This allows for the synthesis of specific diastereomers or enantiomers of more complex target molecules.

Below are the key structural and chemical properties of the hydrochloride salt of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 g/mol |

| CAS Number | 60425-49-2 |

| Appearance | Solid |

| Chirality | (S)-configuration at C2 |

Structure

2D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPNFOMBMXWUOG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Methyl 2 Amino 4 Phenylbutanoate and Its Analogues

Classical Organic Synthesis Approaches

Classical organic synthesis provides a robust toolkit for the preparation of (S)-methyl 2-amino-4-phenylbutanoate. These methods can be broadly categorized into the direct esterification of L-homophenylalanine and the derivatization from keto-ester precursors.

Esterification of L-Homophenylalanine

The most direct route to this compound is the esterification of the carboxylic acid functionality of L-homophenylalanine. This transformation can be accomplished using several standard reagents and conditions, each with its own advantages and considerations.

The Fischer-Speier esterification, which employs an alcohol in the presence of a catalytic amount of a strong protic acid, is a common method for the synthesis of amino acid esters. In the case of this compound, methanol (B129727) is used as both the solvent and the reactant, with a protic acid catalyst such as hydrogen chloride or sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol. The product is typically isolated as the hydrochloride salt. mdpi.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| L-Homophenylalanine | HCl (gas) | Methanol | Room Temperature | This compound hydrochloride | Good to Excellent mdpi.com |

| L-Homophenylalanine | H₂SO₄ | Methanol | Reflux | This compound sulfate | Good to Excellent mdpi.com |

Thionyl chloride (SOCl₂) in methanol is a highly effective reagent system for the esterification of amino acids. pianetachimica.itrsc.orgresearchgate.net This method offers the advantage of proceeding under relatively mild conditions and often results in high yields. The reaction mechanism involves the in-situ formation of an acid chloride, which is then rapidly esterified by methanol. The hydrogen chloride generated during the reaction catalyzes the esterification and also forms the hydrochloride salt of the product. The reaction is typically performed by adding thionyl chloride to cold methanol, followed by the addition of the amino acid and gentle heating. pianetachimica.itrsc.org

A study on the esterification of L-phenylalanine, a close analogue, with thionyl chloride in methanol reported a high yield of the corresponding methyl ester hydrochloride. rsc.org

| Amino Acid | Reagent | Solvent | Temperature | Time | Yield |

| L-Phenylalanine | Thionyl Chloride | Methanol | 0 °C to Room Temp. | 24 h | 97% rsc.org |

| D-Alanine | Thionyl Chloride | Methanol | 50 °C | 3 h | 96% google.com |

A convenient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. mdpi.comresearchgate.net This system is known for its operational simplicity and good to excellent yields. mdpi.com TMSCl reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification reaction. This method avoids the handling of corrosive gaseous HCl or fuming sulfuric acid. The reaction is typically carried out by stirring the amino acid with TMSCl in methanol at room temperature.

The general applicability of this method has been demonstrated for a variety of natural, aromatic, and aliphatic amino acids, suggesting its utility for the synthesis of this compound. mdpi.comresearchgate.net

| Amino Acid | Reagent | Solvent | Conditions | Yield of Methyl Ester HCl |

| Glycine (B1666218) | TMSCl | Methanol | Room Temperature | 98% mdpi.com |

| L-Alanine | TMSCl | Methanol | Room Temperature | 96% mdpi.com |

| L-Phenylalanine | TMSCl | Methanol | Room Temperature | 97% mdpi.com |

| L-Proline | TMSCl | Methanol | Room Temperature | 98% mdpi.com |

Derivatization from Precursors

An alternative approach to this compound involves the construction of the amino acid backbone from a keto-ester precursor. This strategy allows for the introduction of the amino group at a late stage of the synthesis.

Reductive amination is a powerful transformation that converts a ketone or aldehyde into an amine. wikipedia.org In the context of synthesizing this compound, this involves the reaction of methyl 2-oxo-4-phenylbutanoate with an ammonia (B1221849) source, followed by reduction of the resulting imine intermediate. The stereochemistry at the C2 position can be controlled through the use of chiral reagents or catalysts, or by employing enzymatic methods.

While direct reductive amination of methyl 2-oxo-4-phenylbutanoate with ammonia can be challenging due to the formation of side products, enzymatic methods have shown great promise. For instance, L-homophenylalanine has been synthesized from 2-oxo-4-phenylbutyric acid using L-phenylalanine dehydrogenase, a process that could potentially be adapted for the corresponding methyl ester. researchgate.net

A related chemical approach involves the reductive amination of the ethyl ester, ethyl 2-oxo-4-phenylbutanoate, with L-alanyl-L-proline, demonstrating the feasibility of this strategy in the synthesis of related complex molecules. acs.org Microwave-mediated three-component condensation of methyl-4-oxo-4-phenylbutanoate with ammonium (B1175870) formate (B1220265) has also been investigated, although this led to the formation of pyrrolidone derivatives rather than the desired amino ester under the reported conditions. ias.ac.in

| Precursor | Amine Source | Reducing Agent/Catalyst | Product |

| 2-Oxo-4-phenylbutyric acid | L-Glutamate | Tyrosine aminotransferase | L-Homophenylalanine google.com |

| 2-Oxo-4-phenylbutanoic acid | Ammonia | L-Phenylalanine dehydrogenase / Formate dehydrogenase (for NADH regeneration) | L-Homophenylalanine researchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | L-Alanyl-L-proline | Catalytic Hydrogenation | Diastereomeric peptide derivatives acs.org |

Michael Addition Reactions in Related Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the formation of carbon-carbon bonds. wikipedia.org In the context of amino acid synthesis, this reaction provides a powerful tool for introducing side chains to glycine equivalents, leading to a diverse array of α-amino acid derivatives.

One prominent strategy involves the use of nucleophilic glycine equivalents, such as Ni(II) complexes of glycine Schiff bases. These complexes, while stable, exhibit high reactivity, enabling the synthesis of sterically constrained α-amino acids. nih.gov The reaction of these chiral glycine equivalents with α,β-unsaturated esters, known as Michael acceptors, can be highly stereoselective, influenced by the configurations of both the glycine complex and the acceptor. nih.gov

Another approach utilizes phosphine-catalyzed Michael-type additions. For instance, the reaction of arylidene-α-amino esters with electrophilic alkenes can yield glutamate (B1630785) derivatives. mdpi.com The success of this transformation is highly dependent on the reaction conditions, with the slow addition of the acrylic system being crucial to favor the desired Michael adduct over other potential products. mdpi.com

The scope of nucleophiles in Michael additions is broad, extending beyond carbon-based enolates. wikipedia.org Nitrogen nucleophiles can also participate in what is termed an aza-Michael reaction, directly adding to the α,β-unsaturated system. wikipedia.org The reactivity of amino acids themselves as Michael donors can be influenced by steric hindrance and the presence of deactivating groups on the amino acid. researchgate.net

Table 1: Examples of Michael Addition Reactions for Amino Acid Synthesis This table is interactive. You can sort and filter the data.

| Michael Donor | Michael Acceptor | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| (S)-Ni(II) complex of glycine | (S)- or (R)-N-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones | DBU, Et3N, DABCO | β-Substituted Pyroglutamic Acids | nih.gov |

| Alkyl N-arylidene-α-amino acid esters | Conjugated alkenes | Phosphine | Glutamate Derivatives | mdpi.com |

| Enolates of ketones or aldehydes | α,β-Unsaturated carbonyl compounds | Base (B:) | 1,5-Dicarbonyl compounds | wikipedia.org |

Umpolung Synthesis Strategies for Functionalized Amines

Umpolung, or the reversal of polarity, offers a non-traditional approach to forming bonds by making a typically electrophilic atom nucleophilic, or vice versa. In amine synthesis, this concept allows for the functionalization of the α-carbon of an amine, which is not typically reactive as a nucleophile.

A modern umpolung strategy involves the photocatalytic, three-component reductive coupling of an amine, an aldehyde, and an electron-deficient olefin. rsc.orgrsc.org This method generates a nucleophilic α-amino radical intermediate via single-electron reduction of an in situ-formed imine. rsc.orgrsc.org This radical can then add to the olefin to create γ-amino acid derivatives. This process is efficient and operationally simple, often utilizing organic dyes like eosin (B541160) Y as the photocatalyst under visible light irradiation. rsc.orgrsc.org

Another application of umpolung is seen in the use of masked acyl cyanide (MAC) reagents. acs.org These reagents serve as umpolung synthons and can add enantioselectively to N-Boc-aldimines, catalyzed by modified cinchona alkaloids. acs.org The resulting adducts are versatile intermediates that can be converted into a variety of α-amino acid derivatives. acs.org The concept of amine umpolung can also be achieved by converting secondary amines into metalated nitrosamines, which act as masked nucleophilic α-(secondary amino)alkylating reagents. ethz.ch

Table 2: Umpolung Strategies for Amine Functionalization This table is interactive. You can sort and filter the data.

| Umpolung Precursor | Reaction Type | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Imine (from amine + aldehyde) | Photocatalytic three-component reductive coupling | α-Amino radical | γ-Amino acid derivatives | rsc.orgrsc.org |

| Masked Acyl Cyanide (MAC) Reagents | Enantioselective addition to N-Boc-aldimines | Acyl cyanide intermediates | α-Amino acid derivatives | acs.org |

| Secondary Nitrosamines | Metalation and reaction with electrophiles | α-Nitroso carbanion | α-Substituted secondary amines | ethz.ch |

Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds like this compound requires precise control over stereochemistry. Asymmetric synthesis and chiral induction are achieved through various methods, including the enantioselective reduction of prochiral precursors and the resolution of racemic mixtures.

Enantioselective Reductions of Keto Esters

A key strategy for establishing the stereocenter in chiral amino acids is the asymmetric reduction of a prochiral ketone or keto ester precursor. This can be accomplished using either chemical catalysts or biocatalytic systems.

Chemical Asymmetric Catalysis for Related Compounds

The catalytic asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols, which can be precursors to chiral amines. mdpi.comwikipedia.org One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) reducing agent. mdpi.comwikipedia.org This system is highly effective for a range of ketones.

Transition metal catalysts are also widely used for enantioselective reductions. wikipedia.org Ruthenium, rhodium, and iridium complexes, paired with chiral ligands, can catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones. wikipedia.org Transfer hydrogenation often uses isopropanol (B130326) or formic acid as a convenient source of hydrogen. wikipedia.org For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been successfully applied in the dynamic kinetic resolution of β-amino-α-keto esters to produce enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Biocatalytic Approaches (e.g., using Carbonyl Reductase, Baker's Yeast)

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical catalysis for the synthesis of chiral compounds. Enzymes, such as carbonyl reductases, and whole-cell systems, like baker's yeast (Saccharomyces cerevisiae), are frequently used for the asymmetric reduction of ketones and keto esters. nih.govacgpubs.org

(S)-1-phenylethanol dehydrogenase (PEDH), a member of the short-chain dehydrogenase/reductase family, has been applied to the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to yield enantiopure secondary alcohols. nih.gov Such enzymatic systems often require a cofactor, like NADH, which can be regenerated in situ using a sacrificial alcohol such as isopropanol. nih.gov

Baker's yeast is a readily available and inexpensive biocatalyst capable of reducing various carbonyl compounds. nih.govacs.org It has been successfully used to reduce α-keto esters derived from pyruvate (B1213749) and benzoylformate, generally yielding the (R)-alcohols. nih.gov The efficiency and enantioselectivity of these reductions can be influenced by the substrate structure and the reaction medium. acgpubs.orgnih.gov While aqueous media are common, the low solubility of hydrophobic ketones can be a limitation, leading to the exploration of other solvent systems. acgpubs.org Combining baker's yeast with a chemical reductant like polymethylhydrosiloxane (B1170920) (PMHS) and a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an efficient method for the asymmetric reduction of prochiral aromatic ketones. biomedpharmajournal.org

Table 3: Comparison of Asymmetric Reduction Methods for Keto Esters This table is interactive. You can sort and filter the data.

| Method | Catalyst/Biocatalyst | Reductant | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|---|

| Chemical Catalysis | Oxazaborolidine (CBS) | Borane (BH3) | Prochiral ketones | Widely applicable, high enantioselectivity | mdpi.comwikipedia.org |

| Chemical Catalysis | Chiral Ru, Rh, Ir complexes | H2, Isopropanol, Formic Acid | Ketones, β-Keto esters | High efficiency, transfer hydrogenation options | wikipedia.orgorganic-chemistry.org |

| Biocatalysis | Carbonyl Reductase (e.g., PEDH) | NADH (with in situ regeneration) | Prochiral ketones, β-Keto esters | High enantioselectivity, mild conditions | nih.gov |

| Biocatalysis | Baker's Yeast (S. cerevisiae) | Cellular cofactors (e.g., NADPH) | α-Keto esters, Prochiral ketones | Inexpensive, readily available, "green" | acgpubs.orgnih.govacs.org |

Optical Resolution Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired enantiomer. Optical resolution techniques separate enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.

A common method is the formation of diastereomers. The racemic amino ester is reacted with an optically pure chiral resolving agent, such as (R)-mandelic acid or an N-acetylated amino acid, to form a pair of diastereomeric salts or complexes. nih.govresearchgate.net Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. researchgate.net After separation, the desired enantiomer can be recovered by removing the resolving agent. google.com For example, racemic amino acids can be resolved by converting them into diastereomeric esters with an optically active alcohol, like 2-isopropyl-5-methylcyclohexanol, followed by chromatographic separation. google.com

Chromatographic methods are also powerful tools for resolution. Gas chromatography can be used to separate diastereomeric derivatives of amino acids, such as their N-trifluoroacetyl-sec-butyl esters. oup.com

Enzymatic resolution is another highly effective technique. Enzymes can selectively act on one enantiomer in a racemic mixture. For instance, the enzyme aminoacylase (B1246476) can be used to selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl-amino acid, allowing the resulting free L-amino acid to be easily separated from the unreacted N-acyl-D-amino acid. nih.gov

Diastereomeric Salt Formation (e.g., with Tartaric Acid)

One of the classical and still widely practiced methods for resolving racemic mixtures of amino acids and their derivatives is through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly employed resolving agent for this purpose. The principle of this method lies in the reaction of a racemic mixture with an enantiomerically pure chiral acid or base, which results in a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For instance, the resolution of racemic ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate, a structural analogue of this compound, has been successfully achieved using L-tartaric acid. researchgate.net The process involves the formation of diastereomeric salts, which are then separated based on their differential solubility. Subsequent removal of the chiral auxiliary (tartaric acid) yields the desired enantiomerically enriched product. This method's effectiveness is often dependent on the choice of solvent and crystallization conditions, which can significantly influence the yield and enantiomeric excess of the desired product. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Resolving Agent | An enantiomerically pure compound (e.g., Tartaric Acid) that reacts with the racemate. | Forms diastereomeric salts with different physical properties, enabling separation. |

| Solvent | The medium in which salt formation and crystallization occur. | Crucially affects the solubility of the diastereomeric salts and thus the efficiency of the resolution. |

| Temperature | Affects the kinetics and thermodynamics of crystallization. | Can be manipulated to optimize the yield and purity of the desired diastereomer. |

| Crystallization Rate | The speed at which the diastereomeric salts precipitate from the solution. | A slower rate often leads to higher purity crystals. |

Kinetic Resolution Strategies for Related Racemates

Kinetic resolution is a powerful method for separating enantiomers based on the differential rates at which they react with a chiral catalyst or reagent. This approach can be applied to the racemates of amino acid derivatives to selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer or the product.

Enzymatic catalysis is a prominent strategy in kinetic resolution due to the high enantioselectivity of enzymes. For example, acylases are enzymes that can selectively hydrolyze the N-acyl group of one enantiomer of an N-acyl-α-amino acid, leaving the other enantiomer unreacted. harvard.edu This method is valued for its mild reaction conditions and high efficiency.

Chemical kinetic resolution methods have also been developed. For instance, the acylation of racemic amines with chiral acylating agents can proceed at different rates for each enantiomer, leading to a kinetic resolution. researchgate.netrsc.org The choice of the chiral catalyst or reagent is crucial for achieving high enantioselectivity.

Stereospecific Synthesis Routes

One common strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, the synthesis of α-methylated amino acids has been achieved stereospecifically using chiral imidazolidinone derivatives as glycine equivalents. researchgate.net

Another approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This method is highly atom-economical and is a cornerstone of modern asymmetric synthesis. The stereoselective synthesis of 2-amino-4-phosphonobutanoic acid derivatives has been accomplished through the diastereoselective addition of a lithiated bislactim ether to alkenylphosphonates. sciforum.net This highlights the power of using chiral reagents to control the formation of new stereocenters.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates, including this compound. unibo.it The focus is on developing more sustainable and environmentally friendly processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Development of Environmentally Benign Synthetic Pathways

A key aspect of green chemistry is the development of synthetic pathways that reduce or eliminate the use and generation of hazardous substances. This often involves replacing traditional organic solvents with greener alternatives, such as water or ionic liquids, and utilizing catalysts that are efficient and recyclable. psu.edu For example, the synthesis of various heterocyclic compounds, which can be analogues of amino acid derivatives, has been achieved in aqueous media using reusable catalysts. researchgate.net

The use of biocatalysis, as mentioned in the context of kinetic resolution, is also a prime example of an environmentally benign approach. Enzymes operate under mild conditions (temperature and pH) in aqueous environments, reducing energy consumption and the need for harsh reagents.

One-Pot Multicomponent Reactions for Analogues

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, are highly aligned with the principles of green chemistry. rsc.org MCRs are atom-economical, reduce the number of synthetic steps, and minimize waste generation from intermediate purification. researchgate.net

The synthesis of α-amino acid analogues can be achieved through MCRs. rsc.org For instance, the 1,3-dipolar cycloaddition reactions involving isatins and amino acids provide access to structurally diverse heterocyclic scaffolds in a one-pot fashion. mdpi.com These reactions often proceed with high efficiency and can be used to generate libraries of compounds for biological screening. A patent describes a one-pot synthesis of a related compound, ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate, from acetophenone, ethyl glyoxylate, and (S)-phenethylamine using a proline catalyst. google.com

| Advantage | Description |

|---|---|

| Atom Economy | Most of the atoms of the reactants are incorporated into the final product, minimizing waste. |

| Step Economy | Reduces the number of synthetic steps, saving time, energy, and resources. |

| Reduced Waste | Fewer purification steps for intermediates lead to less solvent and material waste. |

| Increased Efficiency | Overall yields can be higher compared to multi-step linear syntheses. |

| Diversity-Oriented Synthesis | Allows for the rapid generation of a wide range of structurally diverse molecules. |

Application of Novel Reaction Media (e.g., Thermosensitive Ionic Liquids in Biocatalysis)

The choice of reaction medium can have a significant impact on the environmental footprint of a chemical process. Ionic liquids (ILs) have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and tunable properties. mdpi.comscialert.net They can be particularly advantageous in biocatalysis, as they can enhance enzyme stability and activity, and facilitate product separation. nih.govmdpi.com

Thermosensitive ionic liquids are a class of smart materials that exhibit a temperature-dependent phase behavior. This property can be exploited for efficient catalyst and product separation. In a biocatalytic process, the reaction can be carried out in a homogeneous phase at one temperature, and then by changing the temperature, the ionic liquid containing the catalyst can be induced to separate from the product phase, allowing for easy recycling of the catalyst. This approach combines the benefits of biocatalysis with the advantages of novel reaction media to create a highly sustainable synthetic process.

Chemical Reactivity and Derivatization of S Methyl 2 Amino 4 Phenylbutanoate

Amine-Group Reactivity

The alpha-amino group in (S)-methyl 2-amino-4-phenylbutanoate is a primary amine, rendering it nucleophilic and basic. This functionality is the site of many key reactions, including the formation of amide (peptide) bonds, conversion to isocyanates, and N-alkylation via reductive amination.

Peptide Bond Formation with the Alpha-Amino Group

The primary amine of this compound serves as the key nucleophile in peptide synthesis, attacking an activated carboxyl group of another amino acid to form a peptide bond. libretexts.org For this reaction to be successful, the carboxyl group of the incoming amino acid must be "activated" to increase its electrophilicity, as carboxylic acids themselves are generally unreactive toward amines. libretexts.orguni-kiel.de This activation is achieved using a variety of specialized coupling reagents. bachem.com

The general mechanism involves the reaction of an N-protected amino acid's carboxyl group with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the alpha-amino group of this compound. researchgate.net The process is carefully controlled to prevent unwanted side reactions, particularly racemization at the chiral center of the activated amino acid. uni-kiel.de Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-1H-benzotriazole (HOAt) are often included to form active esters, which increases reaction efficiency and suppresses racemization. bachem.comyoutube.com

Common classes of coupling reagents used for this transformation include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgbachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) generate highly reactive phosphonium esters. bachem.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are widely used due to their high efficiency and the formation of less reactive guanidinium by-products. bachem.comsigmaaldrich.compeptide.com HATU, which forms a highly reactive OAt ester, is particularly effective for challenging couplings. sigmaaldrich.com

| Reagent Class | Abbreviation | Full Name | By-product |

|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| Carbodiimide | DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) |

| Phosphonium Salt | PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) oxide |

| Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| Aminium Salt | HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea |

Formation of Amino Acid Isocyanates

The alpha-amino group of this compound can be converted into a highly reactive isocyanate group (-N=C=O). This transformation is typically achieved by treating the amino acid ester hydrochloride with a phosgene (B1210022) equivalent. A common and safer alternative to gaseous phosgene is triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.org

In a typical procedure analogous to the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate, this compound hydrochloride is reacted with triphosgene in a biphasic system, such as methylene chloride and a saturated aqueous solution of sodium bicarbonate. orgsyn.org The bicarbonate neutralizes the hydrogen chloride liberated during the reaction, driving the formation of the isocyanate. The resulting (S)-methyl 2-isocyanato-4-phenylbutanoate is a valuable synthetic intermediate, used in the preparation of ureas, carbamates, and other derivatives. researchgate.net Phosgene-free methods, for instance using di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP), have also been developed as milder alternatives. researchgate.net

| Reagent | Base/Solvent System | Key Advantage |

|---|---|---|

| Triphosgene | aq. NaHCO₃ / CH₂Cl₂ | High yield, effective phosgene substitute. orgsyn.org |

| Di-tert-butyl dicarbonate | DMAP / Organic Solvent | Phosgene-free, mild reaction conditions. researchgate.net |

Reductive Amination Applications

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. google.com The primary amine of this compound can serve as the nucleophile in this reaction to produce N-substituted derivatives. The process typically involves two steps: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding secondary amine. chimia.ch

A variety of reducing agents can be employed, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. The reaction is a cornerstone for introducing diverse alkyl groups onto the nitrogen atom, and it has been successfully used for the N-alkylation of various α-amino methyl esters. chimia.ch This method provides a direct route to a wide array of N-alkylated-L-homophenylalanine methyl esters, which are important building blocks in medicinal chemistry.

Ester-Group Reactivity

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. The most common reactions involving this group are hydrolysis to the corresponding carboxylic acid and transesterification to form different esters.

Ester Hydrolysis Mechanisms and Applications

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid, (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine). masterorganicchemistry.com The rate of saponification can be influenced by steric hindrance around the carbonyl group and the N-substituent on the amino acid. cdnsciencepub.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as the leaving group, and subsequent deprotonation yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is often used.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com This reaction allows for the conversion of this compound into other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters). Like hydrolysis, this reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol (R'-OH). After proton transfers, methanol is eliminated, yielding the new ester. To favor the product, the new alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This reaction is initiated by a strong base, typically the alkoxide (R'-O⁻) corresponding to the new alcohol. The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original methoxide group (⁻OCH₃) to form the new ester. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Biocatalysts, particularly lipases and proteases, can efficiently catalyze transesterification reactions under mild conditions. researchgate.netnih.gov These enzymes offer high selectivity and can be used in organic solvents. researchgate.net For example, proteases from Bacillus licheniformis have been shown to be effective in the transesterification of N-blocked phenylalanine derivatives, demonstrating the applicability of this method to amino acid esters. researchgate.net

| Catalyst Type | Typical Reagents | Key Characteristics |

|---|---|---|

| Acid | H₂SO₄, HCl, p-TsOH | Reversible; requires excess of the new alcohol. masterorganicchemistry.com |

| Base | NaOR', KOR' | Irreversible if product alkoxide is less basic; fast reaction. masterorganicchemistry.com |

| Enzyme | Lipases, Proteases | Mild conditions, high selectivity, environmentally friendly. nih.gov |

Side-Chain Modifications and Ring Functionalization

The phenylbutanoate backbone of this compound offers several sites for chemical modification, including the phenyl ring and the aliphatic chain. These modifications can introduce new functional groups, alter the steric and electronic properties of the molecule, and serve as handles for further derivatization.

Alkylation and Arylation Reactions on the Phenylbutanoate Backbone

The aromatic ring of the phenylalanine side chain is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, which allow for the introduction of various substituents onto the phenyl group. However, the amino group in the parent molecule can interfere with the Lewis acid catalysts typically used in these reactions. Therefore, protection of the amino group is a common prerequisite for successful ring functionalization.

A common strategy involves the N-acetylation of the amino acid ester. For instance, N-acetyl-D,L-phenylalanine methyl ester can be prepared by reacting the corresponding amino acid with methanol and sulfuric acid, followed by acetylation. This N-protected derivative can then undergo Friedel-Crafts acylation. For example, reaction with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride introduces an acyl group onto the phenyl ring, typically at the para position due to steric hindrance from the side chain.

| Reactant | Reagent | Catalyst | Product |

| N-Acetyl-D,L-phenylalanine methyl ester | Acetyl chloride | Aluminum chloride | Methyl 2-(acetylamino)-4-(4-acetylphenyl)butanoate |

This table illustrates a representative Friedel-Crafts acylation reaction on the phenyl ring of an N-protected phenylalanine derivative.

Reactions Involving Pyrrole-Fused Analogues

Pyrrole-fused heterocyclic systems are of significant interest due to their presence in many biologically active compounds. This compound can serve as a starting material for the synthesis of such complex structures, often through a multi-step sequence that begins with the formation of a pyrrole ring.

A common method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgdbpedia.org To create a pyrrole derivative of this compound, the amino group of the ester can be reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. This reaction forms an N-substituted pyrrole.

To construct a pyrrole-fused system, such as a pyrrolo[1,2-a]quinoxaline, the initial N-substituted pyrrole must incorporate a reactive handle for subsequent cyclization. A strategic approach involves starting with a derivative of the amino ester that contains an ortho-substituted phenylamine, such as 1-(2-aminophenyl)pyrrole. This intermediate can be synthesized and subsequently reacted with various carbonyl compounds to build the fused quinoxaline ring system. For example, condensation with an appropriate aldehyde or ketone, followed by cyclization and oxidation, yields the desired pyrrolo[1,2-a]quinoxaline. organic-chemistry.orgwikipedia.orgscielo.br

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Final Product |

| This compound | 2,5-Dimethoxytetrahydrofuran | Acetic acid | Methyl 2-(pyrrol-1-yl)-4-phenylbutanoate | - |

| 1-(2-Aminophenyl)pyrrole | Benzaldehyde | Acid catalyst, then oxidation | 4-Phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 4-Phenylpyrrolo[1,2-a]quinoxaline |

This table outlines the key steps in the synthesis of a pyrrole-fused quinoxaline, starting from a pyrrole derivative of an amino ester.

Synthesis of Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

Tetrahydroisoquinolines via Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgebrary.netnih.gov Phenylalanine and its esters are suitable substrates for this reaction. thermofisher.com For instance, the reaction of this compound with an aldehyde, such as paraformaldehyde, in the presence of a strong acid like trifluoroacetic acid, leads to the formation of a methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Paraformaldehyde | Trifluoroacetic acid | Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

This table shows a typical Pictet-Spengler reaction for the synthesis of a tetrahydroisoquinoline derivative from this compound.

1,4-Benzodiazepin-2-ones:

Benzodiazepines are a well-known class of heterocyclic compounds with a wide range of biological activities. researchgate.net A common synthetic route to 1,4-benzodiazepin-2-ones involves the use of amino acid derivatives. scielo.brresearchgate.net The synthesis typically begins with the N-acylation of the amino ester with a 2-nitrobenzoyl chloride. The resulting N-(2-nitrobenzoyl) derivative is then subjected to reduction of the nitro group, commonly achieved through catalytic hydrogenation. The subsequent intramolecular cyclization of the resulting amino-amide, often promoted by heat or a catalyst, yields the 1,4-benzodiazepin-2-one ring system.

| Starting Material | Step 1 Reagent | Intermediate 1 | Step 2 Reagent | Intermediate 2 | Step 3 Condition | Product |

| This compound | 2-Nitrobenzoyl chloride | Methyl 2-(2-nitrobenzamido)-4-phenylbutanoate | H₂, Pd/C | Methyl 2-(2-aminobenzamido)-4-phenylbutanoate | Heat | (3S)-3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepin-2(5H)-one |

This table details the multi-step synthesis of a 1,4-benzodiazepin-2-one from this compound.

β-Lactams (Azetidin-2-ones):

β-Lactams are a class of four-membered cyclic amides that are core structures in many important antibiotics. nih.govorganic-chemistry.orgnih.gov One method for their synthesis is the intramolecular cyclization of N-haloacetylated amino acid esters. googleapis.com For example, this compound can be N-acylated with chloroacetyl chloride to give methyl 2-(2-chloroacetamido)-4-phenylbutanoate. Treatment of this intermediate with a base, such as potassium tert-butoxide, induces an intramolecular nucleophilic substitution, where the enolate of the ester attacks the carbon bearing the chlorine atom, to form the corresponding β-lactam, a 3-amino-4-benzyl-azetidin-2-one derivative.

| Starting Material | Acylating Agent | Intermediate | Base | Product |

| This compound | Chloroacetyl chloride | Methyl 2-(2-chloroacetamido)-4-phenylbutanoate | Potassium tert-butoxide | Methyl 4-benzyl-2-oxoazetidine-3-carboxylate |

This table illustrates the synthesis of a β-lactam derivative through N-acylation and subsequent intramolecular cyclization of this compound.

Applications of S Methyl 2 Amino 4 Phenylbutanoate in Advanced Organic Synthesis

Precursors for Peptides and Azapeptides

(S)-Methyl 2-amino-4-phenylbutanoate is a valuable starting material in the synthesis of peptides and their structural mimics, known as azapeptides. nih.govasianpubs.org Azapeptides, which feature a nitrogen atom in place of an alpha-carbon in one or more amino acid residues, often exhibit enhanced resistance to proteolytic degradation, a significant advantage for therapeutic applications. nih.gov

The synthesis of azapeptides can be facilitated by converting this compound into key intermediates. This process often involves the transformation of the amino acid ester into a corresponding isocyanate, which can then be coupled with hydrazine (B178648) derivatives to construct the azapeptide backbone. The methyl ester group can be selectively manipulated to facilitate standard peptide coupling reactions, allowing for the incorporation of this non-canonical residue into peptide chains. This modification enables the creation of peptides with novel structures and potentially improved biological activities.

Chiral Building Blocks in Medicinal Chemistry Research

The specific three-dimensional arrangement of this compound makes it a critical component in the synthesis of complex and stereospecific pharmaceutical agents.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

This compound is a crucial precursor in the manufacturing of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension. nih.govresearchgate.net A prominent application is in the synthesis of enalapril. acs.orgchemicalbook.comresearchgate.net The synthesis typically involves the reductive amination of a derivative of this compound, such as ethyl 2-oxo-4-phenylbutanoate, with a dipeptide. acs.orgresearchgate.net This reaction leads to the formation of enalapril, where the stereochemistry of the final product, essential for its therapeutic effect, is dictated by the (S)-configuration of the starting amino acid derivative. nih.gov

Similarly, it is a key component in the synthesis of lisinopril. nih.govsemanticscholar.orggoogle.comresearchgate.net The manufacturing process involves coupling a derivative of this compound with a protected lysine (B10760008) component, followed by hydrogenation and deprotection steps to yield the active pharmaceutical ingredient. nih.govresearchgate.netgoogle.com

Table 1: ACE Inhibitors Synthesized Using this compound Derivatives

| ACE Inhibitor | Key Synthetic Step |

|---|---|

| Enalapril | Reductive amination with L-alanyl-L-proline. acs.orgresearchgate.net |

Development of Enzyme Inhibitors (e.g., Thermolysin, Human Leukocyte Elastase, MenB)

The structural framework of this compound is utilized in the design of inhibitors for various enzymes.

Thermolysin: The 4-phenylbutyl side chain of this amino acid can be incorporated into phosphonamidate-based inhibitors that show strong activity against thermolysin, a zinc metalloproteinase. The phenyl group interacts with a hydrophobic pocket of the enzyme, contributing to the inhibitor's binding affinity.

Human Leukocyte Elastase (HLE): Derivatives of this compound have been used to create potent inhibitors of HLE, a serine protease implicated in inflammatory diseases. researchgate.netresearcher.life

MenB: This compound serves as a chiral building block in the synthesis of analogs designed to inhibit CMP-N-acetylneuraminic acid synthetase (MenB), an essential enzyme in the bacterium that causes meningococcal B meningitis.

Scaffolds for Novel Bioactive Molecules

The inherent functionality of this compound—comprising an amino group, a methyl ester, and a phenyl ring—makes it an excellent scaffold for developing new bioactive molecules. mdpi.com Each of these components can be chemically modified to generate a diverse library of compounds for screening against various biological targets. This modular approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify new therapeutic leads. mdpi.com

Reagents for Chiral Chromatographic Media Development

This compound and its derivatives are employed in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govyakhak.org These CSPs are essential for separating enantiomers, which is a critical step in the development and quality control of chiral drugs. The amino acid derivative is immobilized on a solid support, typically silica (B1680970) gel, creating a chiral environment. The separation of enantiomers is achieved through differential interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the CSP and the analyte enantiomers.

Contributions to Non-Canonical Amino Acid Research

This compound is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 common proteinogenic amino acids. acs.orgnih.govacs.orgnih.gov The incorporation of ncAAs into peptides and proteins is a powerful strategy for creating novel biomolecules with enhanced properties. nih.govnih.gov

Introducing the 4-phenylbutyl side chain of this amino acid can influence the structure, stability, and biological function of a peptide. smolecule.com Researchers utilize ncAAs like this compound to investigate the roles of specific amino acid side chains in biological processes such as protein-protein interactions and enzyme catalysis. elsevierpure.com The field of genetic code expansion, which enables the site-specific incorporation of ncAAs into proteins in living cells, opens up new frontiers for protein engineering and the development of next-generation biotherapeutics.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Enalapril |

| Enalaprilat |

| Ethyl 2-oxobutanoate |

| Lisinopril |

| L-proline |

| Thermolysin |

| Human Leukocyte Elastase |

| MenB (CMP-N-acetylneuraminic acid synthetase) |

| Ethyl 2-oxo-4-phenylbutanoate |

| L-alanyl-L-proline |

| N-carboxyethyl derivative |

| Diketopiperazine |

| Phosphonamidate |

| Trifluoromethyl ketone |

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess (e.e.) of (S)-methyl 2-amino-4-phenylbutanoate. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of chiral amino acid esters. To determine the enantiomeric purity of this compound, methods often employ chiral stationary phases (CSPs) that can differentiate between the S- and R-enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak® series), are widely used. researchgate.netyakhak.org The separation mechanism involves transient diastereomeric complex formation between the chiral selector on the stationary phase and the enantiomers, leading to different retention times. Normal-phase HPLC with mobile phases consisting of hexane and an alcohol modifier like 2-propanol is common for these applications. yakhak.org

In some cases, derivatization of the amino group with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), is performed prior to analysis. This enhances detection sensitivity, particularly for fluorescence detectors, allowing for the quantification of trace enantiomeric impurities. researchgate.net Zwitterionic chiral selectors on silica (B1680970) gel have also proven effective for the direct separation of underivatized amino acids and their derivatives. chiraltech.com

Table 1: Representative HPLC Conditions for Chiral Amino Acid Ester Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (with derivatization) |

| Analyte Form | Underivatized or N-derivatized (e.g., NBD) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile compounds. For amino acid esters like this compound, derivatization is a mandatory step to increase volatility and thermal stability. sigmaaldrich.com A common two-step derivatization process involves:

Esterification of the carboxylic acid group (already present as a methyl ester in the target compound).

Acylation of the primary amino group with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). sigmaaldrich.comnih.gov

The resulting volatile derivatives are then separated on a chiral capillary column. Columns with stationary phases like Chirasil-L-Val, which incorporates an L-valine derivative, are highly effective for resolving amino acid enantiomers. researchgate.netnih.gov The separation is based on the differential interaction between the chiral derivatives and the chiral stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. nih.govresearchgate.net

Table 2: Typical GC Conditions for Chiral Amino Acid Ester Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Two-step: Esterification followed by Acylation (e.g., with TFAA) |

| Stationary Phase | Chiral Capillary Column (e.g., Chirasil-L-Val) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) |

| Detector | FID or MS |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. The stationary phase is typically a polar adsorbent like silica gel or cellulose coated on a glass or aluminum plate. researchgate.netchromatographyonline.com

A solvent system, or mobile phase, is chosen based on polarity to achieve effective separation. For amino acid esters, polar mobile phases are common. A frequently used system for separating amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. chromforum.org The components separate based on their relative affinities for the stationary and mobile phases; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate.

Since amino acid derivatives are typically colorless, a visualization agent is required. Spraying the dried TLC plate with a ninhydrin solution followed by gentle heating is the standard method for detecting primary amines. researchgate.net Ninhydrin reacts with the amino group of the compound to produce a characteristic purple-colored spot known as Ruhemann's purple. researchgate.net It is important to note that the acidic nature of silica gel plates can sometimes cause partial hydrolysis of the ester back to the carboxylic acid during development. chromforum.org

Table 3: Common TLC System for Amino Acid Ester Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 60:20:20 v/v/v) |

| Application | Spotting of a dilute solution of the compound |

| Visualization | Spraying with Ninhydrin solution and heating (~100 °C) |

| Detection | Appearance of purple spots |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates charged molecules in a narrow-bore capillary under the influence of a strong electric field. For the enantioselective analysis of chiral compounds like this compound, a chiral selector is added to the background electrolyte (BGE). acs.org

Commonly used chiral selectors include cyclodextrins (such as hydroxypropyl-β-cyclodextrin), crown ethers, and certain antibiotics. nih.govnih.gov The separation principle relies on the formation of transient, diastereomeric inclusion complexes between the chiral selector and the individual enantiomers of the analyte. These complexes have different mobilities under the electric field, leading to their separation. CZE offers advantages of high resolution, short analysis times, and minimal sample and reagent consumption. acs.org

Table 4: General CZE Parameters for Chiral Amino Acid Separation

| Parameter | Description |

|---|---|

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | Buffer (e.g., phosphate or borate) at a specific pH |

| Chiral Selector | Added to BGE (e.g., Hydroxypropyl-β-cyclodextrin) |

| Applied Voltage | 15-30 kV |

| Detection | UV-Vis Detector |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. While specific experimental spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR signals can be accurately predicted based on the known structure and data from closely related analogs, such as L-phenylalanine methyl ester. hepvs.chrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment.

Phenyl Protons (Ar-H): A multiplet in the aromatic region, typically around δ 7.20-7.35 ppm, integrating to 5 protons.

Methyl Ester Protons (-OCH₃): A sharp singlet at approximately δ 3.70 ppm, integrating to 3 protons. hepvs.ch

Alpha-Proton (α-CH): The proton on the chiral carbon adjacent to the amino and ester groups is expected to appear as a triplet or doublet of doublets around δ 3.80 ppm. hepvs.ch

Phenylethyl Protons (-CH₂CH₂Ph): The two methylene groups will appear as distinct multiplets. The CH₂ group attached to the phenyl ring (benzylic) is expected around δ 2.70 ppm, while the adjacent CH₂ group would be further upfield, around δ 2.10 ppm.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range, typically δ 1.5-3.0 ppm, and its signal may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Ester Carbonyl (C=O): The ester carbonyl carbon is the most downfield signal, expected around δ 173-175 ppm. hepvs.ch

Aromatic Carbons (Ar-C): Signals for the six carbons of the phenyl ring are expected in the δ 126-141 ppm range. The quaternary carbon (attached to the ethyl chain) will have a distinct chemical shift from the five CH carbons.

Alpha-Carbon (α-C): The chiral carbon atom bonded to the nitrogen is expected to appear around δ 54-56 ppm. hepvs.ch

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group should appear around δ 52-53 ppm. hepvs.ch

Phenylethyl Carbons (-CH₂CH₂Ph): The two methylene carbons are expected at approximately δ 35 ppm (benzylic) and δ 31 ppm.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (Ar) | ~ 7.20 - 7.35 (m, 5H) | ~ 126.5 (CH), 128.5 (2xCH), 128.8 (2xCH), 141.0 (C) |

| Ester C=O | - | ~ 174.0 |

| α-CH | ~ 3.80 (t, 1H) | ~ 55.0 |

| -OCH₃ | ~ 3.70 (s, 3H) | ~ 52.5 |

| -CH₂- (β to Ph) | ~ 2.10 (m, 2H) | ~ 35.0 |

| -CH₂- (α to Ph) | ~ 2.70 (t, 2H) | ~ 31.0 |

| -NH₂ | ~ 1.80 (br s, 2H) | - |

Predicted values are based on standard chemical shift ranges and data from analogous compounds. Solvent: CDCl₃. m = multiplet, t = triplet, s = singlet, br s = broad singlet.

Infrared (IR) Spectroscopy

Key functional groups and their anticipated IR absorption regions include:

N-H Stretching: The primary amine group (-NH₂) will typically show two bands in the region of 3400-3250 cm⁻¹. One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching of the N-H bonds.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will absorb just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=O Stretching (Ester): A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is anticipated in the region of 1750-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C Stretching (Aromatic): The presence of the phenyl ring will give rise to one or more moderate to weak absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

N-H Bending: The bending vibration of the primary amine group is expected to produce a band in the range of 1650-1580 cm⁻¹.

C-O Stretching (Ester): The ester C-O stretching vibrations will result in two bands, an asymmetric stretch typically between 1250-1150 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane (OOP) bending vibrations of the C-H bonds on the monosubstituted phenyl ring will produce strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

The analysis of a vapor phase IR spectrum of a structurally similar compound, Methyl-(S)-[N-phenyl-2-amino-3-methyl]butanoate, supports these predictions, showing characteristic peaks for N-H, C-H, and C=O functional groups. nih.govnih.gov Conformational studies of phenylalanine and tyrosine methyl esters using infrared spectroscopy have also provided insights into the intramolecular interactions that can influence peak positions and shapes. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic Chains | C-H Stretch | 2950-2850 | Medium to Strong |

| Ester | C=O Stretch | 1750-1735 | Strong, Sharp |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Ester | C-O Stretch | 1250-1000 (two bands) | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 770-690 | Strong |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is approximately 193.1103 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid esters, which would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 194.1176.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for amino acid esters include: nih.govmassbank.eu

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 134, corresponding to the [M+H - 59]⁺ ion.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the side chain can occur. For this molecule, this could lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl (B1604629) group.

Loss of ammonia (B1221849) (NH₃): The loss of the amino group as ammonia from the protonated molecule could lead to a fragment at m/z 177.

McLafferty Rearrangement: While less common for this specific structure, this rearrangement is a possibility for esters and can lead to characteristic neutral losses.

Studies on the fragmentation of protonated amino acids have shown that the principal fragment ions often arise from the loss of water and/or carbon monoxide from the protonated molecular ion. researchgate.net ESI-MS/MS analysis of underivatized amino acids has been established as a powerful tool for their identification and differentiation. nih.govacs.org The fragmentation of related N-methyl amino acids also provides insight into potential fragmentation pathways. ua.pt GC-MS data for the related compound, methyl 2-oxo-4-phenylbutanoate, shows a prominent peak at m/z 91, corresponding to the tropylium ion, and another significant peak at m/z 105.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| Ion | Proposed Structure/Formation | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 194 |

| [M+H - NH₃]⁺ | Loss of ammonia | 177 |

| [M+H - COOCH₃]⁺ | Loss of methoxycarbonyl group | 134 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (S) configuration at the stereocenter.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in the crystal lattice.

To determine the absolute configuration, anomalous dispersion effects are utilized. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure.

While specific crystallographic data for this compound has not been found in the surveyed literature, numerous studies on related phenylalanine derivatives have successfully employed this technique to determine their crystal structures and absolute configurations. For instance, the crystal structures of L-phenylalanine and its derivatives have been extensively studied to understand their packing and intermolecular interactions. X-ray crystallography has also been used to confirm the absolute stereochemistry of other chiral amino acid derivatives after initial assignment by other methods like Mosher's method.

The conformation of this compound in the solid state would be revealed by the torsion angles between the different parts of the molecule, providing insights into the preferred spatial arrangement of the phenyl, amino, and methyl ester groups. This information is crucial for understanding its interactions with other molecules, such as in biological systems or during chiral recognition processes.

Future Research Directions and Emerging Trends

Novel Biocatalytic Pathways for Enantioselective Synthesis

The demand for enantiomerically pure compounds has propelled the development of biocatalytic methods, which offer high selectivity under mild conditions. Future research is centered on discovering and engineering enzymes for more efficient synthesis of (S)-methyl 2-amino-4-phenylbutanoate and its analogs.

A key area of exploration is the use of transaminases (TAs) and imine reductases (IREDs). researchgate.netnih.gov These enzymes can facilitate the asymmetric amination of keto-acid precursors, a direct route to the desired chiral amine. Research is focused on expanding the substrate scope of these enzymes through directed evolution and protein engineering to enhance their activity and stability for industrial applications. nih.gov Multi-enzyme cascades are also being designed to produce chiral amines from simpler, renewable feedstocks, integrating several biocatalytic steps in a one-pot synthesis. researchgate.net

| Enzyme Class | Precursor Type | Key Advantage | Representative Finding |

| Transaminases (TAs) | Keto acids | High enantioselectivity | Conversion of hydroxylated ketones to 1,2-amino alcohols with >99% enantiomeric excess. researchgate.net |

| Imine Reductases (IREDs) | Imines (from ketones) | Direct reductive amination | An engineered IRED variant showed a >200-fold improvement in performance for amine synthesis. nih.gov |

Chemoenzymatic Strategies for Complex Molecule Construction

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the broad applicability of chemical catalysis, is a powerful strategy for constructing complex molecules from chiral building blocks like this compound. This approach allows for the efficient creation of intricate molecular architectures that are challenging to produce through purely chemical or biological means. nih.gov

Future work in this area involves the integration of enzymatic reactions with modern chemical transformations. For instance, a biocatalytic step could be used to establish the initial stereocenter, followed by transition-metal-catalyzed cross-coupling reactions to build molecular complexity. nih.gov One-pot chemoenzymatic tandem reactions, where multiple transformations occur sequentially in the same vessel, are particularly attractive for improving process efficiency and reducing waste. nih.gov

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch methods. rsc.orgnih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a significant area of future research.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities. mdpi.com Immobilized enzymes and catalysts can be packed into columns in flow reactors, enabling their reuse and simplifying product purification. nih.gov Researchers are developing telescoped flow systems where multiple reaction steps are connected in sequence, allowing for the continuous production of complex molecules from simple starting materials without the need for isolating intermediates. nih.govacs.org

| Technology | Advantage | Application Example |

| Flow Chemistry | Enhanced safety, scalability, and control. | Synthesis of β-amino acid esters with high yields in short residence times. mdpi.com |

| Immobilized Catalysts | Catalyst reusability and simplified purification. | Continuous asymmetric synthesis using heterogeneous catalysts in packed-bed reactors. nih.gov |

| Telescoped Synthesis | Multi-step synthesis without intermediate isolation. | Modular platforms for the continuous production of various active pharmaceutical ingredients. acs.org |

Exploration of New Catalytic Systems for Derivatization

The development of novel catalytic systems for the derivatization of this compound is crucial for expanding its utility in synthetic chemistry. Research is focused on creating catalysts that can selectively functionalize different parts of the molecule.

One promising area is the use of chiral aldehyde catalysis for the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org This method allows for the introduction of new substituents at the α-carbon while maintaining stereochemical integrity. Another key trend is the C-H functionalization of amino acids and peptides using transition-metal catalysts, such as palladium. acs.orgresearchgate.net This approach enables the direct modification of otherwise unreactive C-H bonds, providing a powerful tool for creating novel amino acid derivatives. Furthermore, the design of biomimetic organocatalysts that mimic the function of natural enzymes is being explored for reactions like peptide bond formation. emorychem.science

| Catalytic System | Transformation | Key Feature |

| Chiral Aldehyde Catalysis | α-functionalization | Direct modification of N-unprotected amino esters. frontiersin.org |

| Palladium Catalysis | C-H arylation | Selective functionalization of aromatic side chains. acs.org |

| Biomimetic Organocatalysis | Amide bond formation | Mimics enzymatic activity for efficient peptide coupling. emorychem.science |

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Advanced computational models are being developed to predict the outcome of chemical reactions, including the regio- and site-selectivity of transformations involving this compound. These predictive tools are increasingly incorporating machine learning and artificial intelligence to analyze large datasets and identify patterns in reactivity.

By simulating reaction mechanisms and predicting the properties of potential products, computational tools can help chemists design more efficient synthetic routes and identify novel catalysts. This in-silico approach accelerates the discovery process and reduces the need for extensive empirical screening, saving time and resources. The continued development of these predictive models will be crucial for the rational design of complex syntheses and the discovery of new chemical entities.

Q & A

Q. What are the optimal synthetic routes for (S)-methyl 2-amino-4-phenylbutanoate, and how can enantiomeric purity be ensured during synthesis?